2,5-Difluorobenzylzinc bromide
Overview
Description
2,5-Difluorobenzylzinc bromide is a useful research compound. Its molecular formula is C7H5BrF2Zn and its molecular weight is 272.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
2,5-Difluorobenzylzinc bromide is a chemical compound that has been explored in various scientific research contexts due to its unique properties. While the direct studies specifically mentioning "this compound" were not found, the research involving similar compounds provides valuable insights into the potential applications and methodologies that might be applicable to this compound as well.
Fluorinated Organozinc Reagents in Synthesis
Reactions of difluorocarbene with benzyl and alkylzinc halides, including those similar to this compound, have been described, leading to fluorinated organozinc species. These α-difluorinated organozinc reagents are reasonably stable in solution and can be quenched with external electrophiles, affording compounds containing the CF2 fragment. This method highlights the utility of fluorinated organozinc reagents in synthetic chemistry for introducing fluorinated groups into organic molecules, which is crucial for pharmaceuticals and agrochemicals due to the unique properties imparted by fluorine atoms (Levin et al., 2013).
Applications in Polymer Science
In the context of polymer science, the use of benzylzinc compounds in the preparation of polymers with controlled molecular architecture has been explored. A novel convergent growth approach to dendritic macromolecules based on dendritic fragments has been described. In this methodology, benzylic bromide, akin to this compound, is utilized for the stepwise construction of dendritic structures, demonstrating the compound's potential application in creating complex polymer architectures with precise control over molecular size and functionality (Hawker & Fréchet, 1990).
Properties
IUPAC Name |
bromozinc(1+);1,4-difluoro-2-methanidylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2.BrH.Zn/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDGYLNACDHULV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=CC(=C1)F)F.[Zn+]Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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